molecular formula C9H8ClF3O B8689447 2-Methoxy-6-(trifluoromethyl)benzyl chloride

2-Methoxy-6-(trifluoromethyl)benzyl chloride

Cat. No. B8689447
M. Wt: 224.61 g/mol
InChI Key: AUGMAJDEQVZJGV-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

Into a 50-mL round-bottom flask, was placed 2-(chloromethyl)-1-methoxy-3-(trifluoromethyl)benzene (1.09 g, 4.85 mmol, 1.00 equiv), methanol (20 mL), Palladium carbon (1.50 g). The mixture was subjected to 2 atm of H2. The resulting solution was stirred overnight at 30° C. The reaction progress was monitored by GCMS. The solids were filtered out. The 30 mL H2O was added to the solution. The resulting solution was extracted with 3×50 mL of pentane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 0.74 g (80%) of 1-methoxy-2-methyl-3-(trifluoromethyl)benzene as light yellow oil. The residue could be used for the next step directly. Mass spectrum (GC, m/z): Calcd. for C9H9F3O, 190.2 (M). found 190.2.
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium carbon
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:4]=1[O:13][CH3:14]>[C].[Pd].CO>[CH3:14][O:13][C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([C:9]([F:10])([F:11])[F:12])[C:3]=1[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
ClCC1=C(C=CC=C1C(F)(F)F)OC
Step Two
Name
( M )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Palladium carbon
Quantity
1.5 g
Type
catalyst
Smiles
[C].[Pd]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-mL round-bottom flask, was placed
FILTRATION
Type
FILTRATION
Details
The solids were filtered out
ADDITION
Type
ADDITION
Details
The 30 mL H2O was added to the solution
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×50 mL of pentane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
This resulted in 0.74 g (80%) of 1-methoxy-2-methyl-3-(trifluoromethyl)benzene as light yellow oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=C(C(=CC=C1)C(F)(F)F)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.